2-(Aminomethyl)-1H-indole methanesulphonate
Description
Properties
IUPAC Name |
1H-indol-2-ylmethanamine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.CH4O3S/c10-6-8-5-7-3-1-2-4-9(7)11-8;1-5(2,3)4/h1-5,11H,6,10H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFXLRDQYSVMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072806-66-6 | |
| Record name | 1H-Indole-2-methanamine, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072806-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-indole methanesulphonate typically involves the reaction of 2-(Aminomethyl)-1H-indole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help manage the heat and improve the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1H-indole methanesulphonate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The methanesulphonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulphonate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce 2-(Aminomethyl)-1H-indole.
Scientific Research Applications
2-(Aminomethyl)-1H-indole methanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole-based biological activity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1H-indole methanesulphonate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, enhancing the compound’s binding affinity. The methanesulphonate group can increase the compound’s solubility and stability in aqueous environments .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of 2-(Aminomethyl)-1H-indole methanesulphonate, highlighting differences in substituents, counterions, and purity:
| Compound Name | CAS Number | Molecular Formula | Purity | Structural Features |
|---|---|---|---|---|
| This compound | 1072806-66-6 | C₁₀H₁₄N₂O₃S | 95% | 2-aminomethyl indole with methanesulphonate counterion |
| 3-(Aminomethyl)indole oxalate | 296775-93-4 | Not provided | 95% | 3-aminomethyl indole with oxalate counterion; potential for enhanced water solubility |
| 3-(Aminomethyl)indoline dihydrochloride | 1408058-15-0 | Not provided | 95% | Saturated indoline core with 3-aminomethyl group; dihydrochloride salt |
| 1-Amino-2-methylindoline hydrochloride | 102789-79-7 | C₉H₁₃ClN₂ | 98% | 1-amino-2-methylindoline; hydrochloride salt |
Key Observations :
- Positional Isomerism: The placement of the aminomethyl group (2- vs. 3-position) significantly impacts electronic and steric properties. For example, 3-substituted indoles often exhibit altered receptor-binding profiles compared to 2-substituted derivatives .
- Counterion Effects : Methanesulphonate and oxalate salts may improve solubility in polar solvents compared to hydrochloride salts, which are common in pharmaceutical formulations .
- Saturation State : Indoline derivatives (e.g., QB-8431) feature a saturated six-membered ring, which can enhance metabolic stability compared to aromatic indoles .
Spectroscopic and Analytical Data
Although direct data for the target compound are lacking, analogous indoles in and were characterized using:
- ¹³C-NMR : For confirming substituent positions (e.g., δ 47.45–147.14 ppm for CH₂ groups and aromatic carbons) .
- HRMS : High-resolution mass spectrometry validated molecular formulas (e.g., C₁₅H₁₅N₂ with accurate mass 223.1225) .
These techniques would likely be applied to confirm the structure of this compound.
Pharmacological Context
Compounds like Calhex-231 and calindol () demonstrate that aminomethyl-substituted indoles are potent modulators of calcium-sensing receptors (CaSRs) .
Biological Activity
Overview
2-(Aminomethyl)-1H-indole methanesulphonate is a compound characterized by an indole core substituted with an aminomethyl group and a methanesulphonate group. This structure positions it as a potential candidate for various biological applications, particularly in pharmacology and medicinal chemistry. The compound's biological activity is primarily attributed to its alkylating properties, which can interact with DNA and other cellular components, leading to significant biochemical effects.
The mechanism of action for this compound involves its classification as a methanesulfonate ester , known for being biological alkylating agents. These compounds can undergo fission, allowing them to react within the intracellular environment, leading to:
- Alkylation of DNA : This can result in mutagenic lesions that may trigger cell death through apoptosis or necroptosis, particularly in cancer cells like A549 lung carcinoma cells.
- Interaction with Biochemical Pathways : The compound may influence various pathways due to its ability to modify nucleophiles in cellular systems.
The biochemical properties of this compound include:
- Cellular Effects : Similar compounds have been shown to induce cell death in cancerous cells through mechanisms like apoptosis and necroptosis .
- Genotoxic Potential : The compound's ability to alkylate DNA suggests a risk of genotoxicity, which necessitates careful evaluation in therapeutic contexts.
Research Findings and Case Studies
Recent studies have explored the biological activities associated with indole derivatives, including this compound. Here are key findings:
- Anticancer Activity : Research indicates that related indole compounds exhibit preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against A549 cells .
- Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to specific molecular targets involved in cancer progression and inflammation, indicating potential therapeutic applications .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and effects observed in studies involving this compound and related compounds:
| Compound | Biological Activity | Target Cells | Mechanism |
|---|---|---|---|
| This compound | Induces apoptosis/necroptosis | A549 lung carcinoma | Alkylation of DNA |
| Methyl methanesulfonate | Induces cell death | Various human cell lines | Alkylation leading to DNA damage |
| Indole derivatives (various) | Anticancer activity | A549, fibroblasts | Preferential growth suppression |
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, it is known that methanesulfonates generally influence bioavailability and distribution of pharmaceutical agents. Furthermore, the potential for genotoxicity must be carefully assessed through toxicological studies.
Q & A
Q. How do researchers resolve discrepancies in elemental analysis data for nitrogen-rich sulfonates?
- Discrepancies often arise from incomplete combustion or hygroscopicity. Microanalysis protocols require rigorous drying (vacuum desiccation for 24 hours). Cross-validation with combustion IR spectroscopy ensures accurate N% measurements .
Methodological Notes
- Synthetic Reproducibility : Batch variability in methanesulphonyl chloride purity (>99% recommended) significantly impacts yields. Source reagents from suppliers with certified analysis reports .
- Data Interpretation : Contradictions in spectral data (e.g., IR vs. NMR) may indicate polymorphism or solvate formation. Single-crystal X-ray diffraction resolves such ambiguities .
- Ethical Reporting : Disclose solvent disposal protocols (e.g., acetonitrile recycling) and safety measures (e.g., sulfonate handling under fume hoods) to align with Green Chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
